molecular formula C12H4Br4O B14212541 1,4,6,8-Tetrabromo-dibenzofuran CAS No. 617707-82-1

1,4,6,8-Tetrabromo-dibenzofuran

Cat. No.: B14212541
CAS No.: 617707-82-1
M. Wt: 483.77 g/mol
InChI Key: FLJOCPMPMOPAJM-UHFFFAOYSA-N
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Description

1,4,6,8-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. This compound is characterized by the presence of four bromine atoms attached to the dibenzofuran core. It has a molecular formula of C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol . Brominated dibenzofurans are known for their stability and unique chemical properties, making them of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6,8-tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 1,4,6,8 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as chloroform or carbon tetrachloride to facilitate the dissolution of reactants and products .

Chemical Reactions Analysis

Types of Reactions

1,4,6,8-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.

    Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of functionalized dibenzofuran derivatives, while oxidation and reduction reactions can produce different oxidation states of dibenzofuran .

Scientific Research Applications

1,4,6,8-Tetrabromo-dibenzofuran has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,6,8-tetrabromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form strong interactions with biological molecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,6,8-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that may not be observed in other brominated dibenzofurans .

Properties

CAS No.

617707-82-1

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,4,6,8-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-3-6-10-7(14)1-2-8(15)12(10)17-11(6)9(16)4-5/h1-4H

InChI Key

FLJOCPMPMOPAJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Br)C3=C(O2)C(=CC(=C3)Br)Br)Br

Origin of Product

United States

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